![molecular formula C11H15FN2O B2849245 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2200424-88-8](/img/structure/B2849245.png)

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

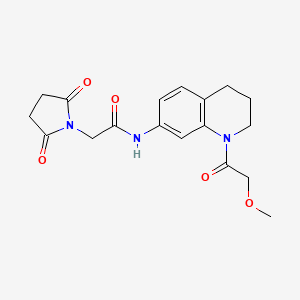

“5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine” were not found, piperidine derivatives have been synthesized using various methods . For example, a new approach for the synthesis of a similar compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been studied for its potential in antitumor activity . A derivative of this compound, synthesized for the first time, showed promising results against human hepatoma cells SMMC7721 and human melanoma cells A375 . The study involved synthesis, crystal structure determination, DFT optimization, molecular docking, and experimental evaluation of antitumor activity.

SHP2 Enzyme Inhibition

Molecular docking studies suggest that the compound has favorable interactions with the SHP2 protein, which is significant because SHP2 is involved in cell signaling pathways that regulate cell division and growth. The inhibition rate of the SHP2 enzyme by this compound was found to be 12.40% at a concentration of 10 μM .

Heterocyclic Compound Synthesis

The compound serves as a building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceutical synthesis. These compounds, including triazoloquinazolinone derivatives, have a range of biological activities and are important for developing new bioactive scaffolds .

Density Functional Theory (DFT) Analysis

The compound’s structure has been characterized using various spectroscopic methods and confirmed by X-ray diffraction. DFT analysis is used to optimize the molecular structure and analyze geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals .

Vibrational Spectroscopy Study

The vibrational assignment of the compound is based on characteristic vibrational absorption bands, which are crucial for understanding the molecular structure and interactions. The theoretical and experimental 13C NMR chemical shifts exhibited good correlation, indicating the reliability of the vibrational spectroscopy study .

Pharmacokinetic Improvements

Derivatives of 5-fluorouracil, which share a similar fluorinated pyridine structure, have been modified to improve pharmacological and pharmacokinetic properties. This includes increased bioactivity, selectivity, metabolic stability, absorption, and lower toxicity .

Prodrug Design

The concept of mutual prodrugs, where two different antineoplastic agents are coupled, can be applied to derivatives of this compound. This approach aims to overcome problems such as poor solubility or absorption, drug instability, toxicity, and drug resistance .

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-2-(1-methylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTDLPYLKXPTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)

![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)

![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)